molecular formula C17H13F3N4OS B2494739 N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105231-32-0

N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2494739
CAS No.: 1105231-32-0
M. Wt: 378.37
InChI Key: BKPPEELNMOJCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic organic compound that features a pyridine ring, a thiazole ring, and a trifluoromethyl-substituted phenyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the pyridine ring: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final acylation step: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine ring.

    Reduction: Reduction reactions might target the nitro groups or other reducible functionalities if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)-2-(2-phenylamino)thiazol-4-yl)acetamide: Lacks the trifluoromethyl group.

    N-(pyridin-3-yl)-2-(2-((4-methylphenyl)amino)thiazol-4-yl)acetamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-(pyridin-3-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide often imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.

Properties

IUPAC Name

N-pyridin-3-yl-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)11-3-1-4-12(7-11)23-16-24-14(10-26-16)8-15(25)22-13-5-2-6-21-9-13/h1-7,9-10H,8H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPPEELNMOJCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)NC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.